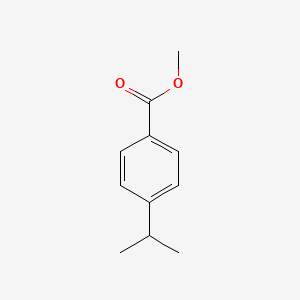

Methyl 4-isopropylbenzoate

概要

説明

Methyl 4-isopropylbenzoate is a chemical compound with the molecular formula C11H14O2 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 178.23 g/mol .

Physical and Chemical Properties Analysis

科学的研究の応用

Steric Effects in Isopropylbenzoic Acids

Research by Fiedler et al. (1999) explored the steric effects of the isopropyl group in isopropylbenzoic acids, including 4-isopropylbenzoic acid. They investigated the influence of variable conformation on observed steric effects, particularly in gas-phase acidities and IR spectra in various solvents. This study provides insights into the conformational properties and reactivity of compounds like methyl 4-isopropylbenzoate due to the isopropyl group's influence (Fiedler et al., 1999).

Synthesis of Antidiabetic Drugs

Tan Shi-gui (2004) described the synthesis of the antidiabetic drug cis-nateglinide, using 4-isopropylbenzoate. This compound was a key intermediate in the synthesis process, highlighting its role in pharmaceutical applications, especially in the production of medication for diabetes management (Tan Shi-gui, 2004).

Catalysis in C-H Bond Oxidations

Balahura et al. (1997) investigated the monopersulfate oxidation of 4-isopropylbenzoic acid, catalyzed by a water-soluble metalloporphyrin. This study contributes to understanding the mechanisms in C-H bond oxidations, especially in the context of high-valent hydroxo-metal-oxo porphyrin intermediates. Such research can be crucial in synthetic chemistry and catalysis involving compounds like this compound (Balahura et al., 1997).

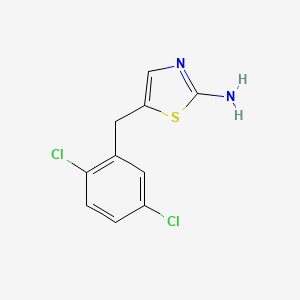

Synthesis and Biological Activity of Thiazoles

Kumar et al. (1993) conducted a study on the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, exploring its potential as an antitumor and antifilarial agent. This work is significant in understanding the role of 4-isopropylbenzoate derivativesin the development of potential therapeutic agents, specifically for leukemia and filarial infections (Kumar et al., 1993).

Role in Patent Information and Research Transfer

Dou (2017) discussed the importance of patent information retrieval and automatic patent analysis in the context of research transfer, especially to Small and Medium-sized Enterprises (SMEs). The process for the preparation of 4-methyl thiazole, involving isopropylidene methylamine, highlights the significance of compounds like this compound in the innovation and commercialization of research outcomes (Dou, 2017).

Transesterification Catalysts in Organometallic Chemistry

Angiolini et al. (2006) studied the application of triorganotin 4-isopropylbenzoates as transesterification catalysts. This research is crucial for understanding the catalytic properties of organotin derivatives, which are important in industrial chemistry and the production of biodiesel fuel (Angiolini et al., 2006).

作用機序

Target of Action

Methyl 4-isopropylbenzoate is a chemical compound with the molecular formula C11H14O2 The primary targets of this compound are currently not well-documented in the literature

Biochemical Pathways

It has been suggested that similar compounds may be metabolized by bacteria through the p-cymene pathway

特性

IUPAC Name |

methyl 4-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIVTJSCIHXKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281066 | |

| Record name | Methyl cumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20185-55-1 | |

| Record name | Methyl 4-isopropylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020185551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cumate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl cumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-isopropylbenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU4R42BT2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of methyl 4-isopropylbenzoate in the synthesis of triazolo-thiadiazole compounds?

A1: this compound serves as the starting material in a multi-step synthesis of 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. [] The synthesis begins by converting this compound into its corresponding hydrazide. [] This hydrazide then undergoes a series of reactions, including cyclization and coupling with various aromatic acids, ultimately yielding the desired triazolo-thiadiazole derivatives. []

Q2: What are the potential applications of the synthesized triazolo-thiadiazole compounds derived from this compound?

A2: The research suggests that some of the synthesized triazolo-thiadiazole compounds, specifically compounds 5a, 5c, 5h, and 5i, demonstrate promising in vitro antibacterial and antifungal activity. [] This finding indicates their potential for development into novel antimicrobial agents. Further research, including in vivo studies and clinical trials, would be necessary to explore their efficacy and safety profiles for therapeutic use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)